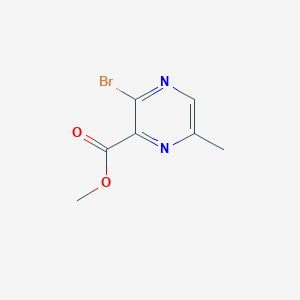![molecular formula C6H5ClN4 B8053998 6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B8053998.png)
6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine is a chemical compound with the molecular formula C6H4ClN3 and a molecular weight of 153.57 g/mol. It belongs to the class of pyrazolopyridines, which are characterized by their fused pyrazole and pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 3-chloropyridine with hydrazine hydrate in the presence of a suitable catalyst, followed by cyclization. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods allow for efficient production and purification of the compound, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research has explored its use as a lead compound for the development of new therapeutic agents.
Industry: Its unique chemical properties make it useful in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism by which 6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparaison Avec Des Composés Similaires
6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine is similar to other pyrazolopyridine derivatives, such as 1H-pyrazolo[3,4-b]pyridine and 3-bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine. The presence of the chlorine atom at the 6-position contributes to its distinct reactivity and biological activity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
6-chloro-1H-pyrazolo[4,3-c]pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-5-1-4-3(2-9-5)6(8)11-10-4/h1-2H,(H3,8,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCFHYKQHHBJJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)C(=NN2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Fluoro-2-methylbenzo[d]thiazol-6-amine](/img/structure/B8053943.png)


![Imidazo[1,2-a]pyridin-5-ylmethanamine hydrochloride](/img/structure/B8053968.png)
![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B8053975.png)


![6-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B8053995.png)


